molecular formula C12H18 B3052523 (4-METHYLPENTYL)BENZENE CAS No. 4215-86-5

(4-METHYLPENTYL)BENZENE

Cat. No.: B3052523
CAS No.: 4215-86-5
M. Wt: 162.27 g/mol
InChI Key: SUMOGCZUNXXYRP-UHFFFAOYSA-N
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Description

(4-Methylpentyl)benzene (: 4215-86-5) is an organic compound with the molecular formula C12H18 . As a benzene derivative with a 4-methylpentyl side chain, this compound serves as a valuable intermediate and building block in organic synthesis and chemical research . This compound is related to other specialty chemicals featuring the 4-methylpentylbenzene structure, which are used in the synthesis of more complex molecules, such as azide derivatives and other functionalized compounds . Benzene and its alkyl derivatives are often studied for their physicochemical properties and molecular interactions, providing insights into solvent behaviors and reaction mechanisms . Researchers utilize these compounds to explore interactions involving π-electrons of the aromatic ring and aliphatic side chains . This compound is provided with a high purity level (e.g., 99%) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be used for personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMOGCZUNXXYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334547
Record name Benzene, (4-methylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4215-86-5
Record name Benzene, (4-methylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Kinetics of 4 Methylpentyl Benzene and Alkylbenzene Transformations

Electrophilic Aromatic Substitution Mechanisms in Alkylbenzenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives, including (4-methylpentyl)benzene. The core of this mechanism involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The reaction generally proceeds through a two-step mechanism. In the first, rate-determining step, the electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lumenlearning.commsu.edumasterorganicchemistry.com In the second, faster step, a proton is removed from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. lumenlearning.commsu.edumasterorganicchemistry.com

Alkylation (Friedel-Crafts): This reaction introduces an alkyl group onto the benzene ring. chemguide.co.uk The electrophile is typically a carbocation generated from an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgchemguide.co.ukyoutube.com The mechanism involves:

Formation of a carbocation or a highly polarized complex between the alkyl halide and the Lewis acid. chemguide.co.ukpw.live

Attack of the benzene ring on the carbocation to form the arenium ion. libretexts.orgchemguide.co.uk

Deprotonation of the arenium ion to yield the alkylbenzene and regenerate the catalyst. libretexts.orgchemguide.co.uk

A significant drawback of Friedel-Crafts alkylation is the possibility of polyalkylation because the product, an alkylbenzene, is more reactive than the starting material. libretexts.orglumenlearning.com

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The electrophile is typically sulfur trioxide (SO₃) or protonated sulfur trioxide (+SO₃H), generated from fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). byjus.comlibretexts.orgchemistrysteps.comunacademy.com The mechanism involves:

Formation of the electrophile, SO₃ or +SO₃H. chemistrysteps.compharmacareerinsider.com

Attack of the benzene ring on the electrophile to form the sigma complex. libretexts.orgpharmacareerinsider.com

Deprotonation to form benzenesulfonic acid. pharmacareerinsider.com Sulfonation is a reversible reaction. byjus.comlibretexts.org

Halogenation: This reaction introduces a halogen (Cl, Br) onto the benzene ring. byjus.com It requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to generate a more potent electrophile. libretexts.orgchemistrysteps.com The mechanism proceeds as follows:

The Lewis acid polarizes the halogen molecule, creating a strong electrophile (e.g., Br⁺). libretexts.orgchemistrysteps.commasterorganicchemistry.com

The π electrons of the benzene ring attack the electrophile, forming a resonance-stabilized benzenonium intermediate. libretexts.orgyoutube.com

A base removes a proton from the intermediate, restoring aromaticity and yielding the halobenzene. libretexts.org

Nitration: This reaction introduces a nitro group (-NO₂) to the aromatic ring. byjus.com The electrophile is the nitronium ion (NO₂⁺), which is generated by reacting nitric acid (HNO₃) with a strong acid catalyst, typically sulfuric acid (H₂SO₄). byjus.commasterorganicchemistry.comchemistrysteps.comlibretexts.org The mechanism involves:

Protonation of nitric acid by sulfuric acid, followed by the loss of a water molecule to form the nitronium ion. byjus.comsavemyexams.com

The benzene ring attacks the nitronium ion to form an arenium ion. byjus.commasterorganicchemistry.com

A weak base, such as water or HSO₄⁻, removes a proton from the arenium ion to yield nitrobenzene. byjus.commasterorganicchemistry.com

Acylation (Friedel-Crafts): This reaction introduces an acyl group (-COR) onto the benzene ring. chemistrystudent.com The electrophile is an acylium ion (RCO⁺), which is generated from an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃. chemguide.co.ukchemistrystudent.com The key steps are:

Formation of the acylium ion, which is stabilized by resonance. youtube.com

Electrophilic attack by the acylium ion on the benzene ring to form a sigma complex. chemistrystudent.comchemguide.co.uk

Deprotonation to restore aromaticity and form an aryl ketone. libretexts.org The ketone product forms a complex with the Lewis acid, which is hydrolyzed in a final workup step. libretexts.orgyoutube.com

Unlike alkylation, Friedel-Crafts acylation does not undergo polyacylation because the acyl group is deactivating. libretexts.org

Mechanistic Details of Electrophilic Aromatic Substitution Reactions
ReactionElectrophileCatalyst/ReagentsKey Mechanistic Features
AlkylationCarbocation (R⁺)Alkyl halide (R-X) + Lewis acid (e.g., AlCl₃)Carbocation formation, potential for rearrangement and polyalkylation.
SulfonationSO₃ or ⁺SO₃HFuming H₂SO₄ (H₂SO₄ + SO₃)Reversible reaction.
HalogenationHalonium ion (X⁺)Halogen (X₂) + Lewis acid (e.g., FeX₃)Formation of a polarized halogen-catalyst complex.
NitrationNitronium ion (NO₂⁺)HNO₃ + H₂SO₄Generation of a strong electrophile via acid catalysis.
AcylationAcylium ion (RCO⁺)Acyl halide (RCOX) + Lewis acid (e.g., AlCl₃)No rearrangement of the acylium ion; product is deactivated to further substitution.

The (4-methylpentyl) group, like other alkyl groups, influences the reactivity of the benzene ring and the orientation of subsequent electrophilic substitution. Alkyl groups are electron-donating groups (EDGs) and therefore activate the aromatic ring towards electrophilic attack, making the reaction faster than with unsubstituted benzene. chemistrytalk.orgaakash.ac.in This activating effect is due to two main factors:

Inductive Effect (+I): The sp³-hybridized carbon atoms of the alkyl group are less electronegative than the sp²-hybridized carbons of the benzene ring. This difference in electronegativity leads to the donation of electron density through the sigma bond to the ring, increasing its nucleophilicity. wikipedia.orglibretexts.org

Hyperconjugation: This involves the overlap of the C-H sigma bonds of the alkyl group with the π-system of the aromatic ring. This overlap delocalizes the positive charge in the arenium ion intermediate, thereby stabilizing it and lowering the activation energy of the reaction.

Alkyl groups are ortho, para-directors . This means that incoming electrophiles will preferentially substitute at the positions ortho (adjacent) and para (opposite) to the alkyl group. aakash.ac.inwikipedia.org The reason for this directing effect lies in the stability of the carbocation intermediate (arenium ion). When the electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the alkyl group. This allows for greater stabilization of the positive charge by the electron-donating alkyl group through both inductive effects and hyperconjugation. libretexts.org Attack at the meta position does not allow for this direct stabilization of the positive charge by the alkyl group. vanderbilt.edu

While alkyl groups are activating, steric hindrance can play a role in the ratio of ortho to para products. As the size of the alkyl group or the incoming electrophile increases, substitution at the less sterically hindered para position is often favored. wikipedia.org

A significant complication in Friedel-Crafts alkylation is the propensity of the carbocation electrophile to rearrange to a more stable form. libretexts.orglumenlearning.com This rearrangement can lead to the formation of isomeric products that are different from the one expected from the starting alkyl halide. quora.com Rearrangements typically occur through a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.org

For example, in the alkylation of benzene with 1-chlorobutane, the initially formed primary butyl carbocation can rearrange to a more stable secondary butyl carbocation via a 1,2-hydride shift. libretexts.org This results in the major product being sec-butylbenzene instead of n-butylbenzene. stackexchange.com

However, in the specific case of forming this compound using an appropriate haloalkane, a rearrangement is less likely if the reaction proceeds through a primary carbocation that cannot rearrange to a more stable secondary or tertiary carbocation in a single step. For instance, if 1-chloro-4-methylpentane were used, the initial primary carbocation could potentially undergo a series of shifts, but the direct formation of a more stable carbocation is not as straightforward as in the case of n-propyl or n-butyl halides. It is important to note that even with primary halides, a discrete carbocation may not be fully formed; instead, a highly polarized complex with the Lewis acid acts as the electrophile. pw.live Nevertheless, this complex is carbocation-like and can still undergo rearrangements. pw.live To avoid these rearrangements, Friedel-Crafts acylation followed by reduction of the ketone is a common synthetic strategy. vanderbilt.edu

Radical Reaction Pathways Involving Alkylbenzenes

Intramolecular C-H amination is a powerful reaction for synthesizing nitrogen-containing heterocyclic compounds. In the context of a molecule like (4-azido-4-methylpentyl)benzene, the reaction would involve the insertion of a nitrogen species, generated from the azide (B81097) group, into a C-H bond. These reactions often proceed through a nitrene intermediate, a highly reactive species with a neutral, electron-deficient nitrogen atom.

The mechanism typically involves:

Generation of a Nitrene: The azide group is converted into a nitrene, often through thermolysis or photolysis, or more commonly, through catalysis with a transition metal complex (e.g., rhodium or cobalt). nih.govrsc.org

C-H Insertion: The electrophilic nitrene intermediate then undergoes an intramolecular C-H insertion. This can occur at various positions, but benzylic C-H bonds (the C-H bonds on the carbon directly attached to the benzene ring) are often favored due to their relative weakness and the stability of the resulting radical or cationic intermediates.

For a substrate like (4-azido-4-methylpentyl)benzene, the intramolecular C-H amination could potentially lead to the formation of a six-membered heterocyclic ring. The regioselectivity of the C-H insertion (i.e., which C-H bond the nitrene attacks) is a key aspect of these reactions and is influenced by electronic and steric factors. researchgate.net Recent advances have focused on developing catalysts that can control the regioselectivity and enantioselectivity of these reactions. nih.govresearchgate.net

Oxidative dehydrogenation (ODH) of alkylbenzenes, such as the conversion of ethylbenzene (B125841) to styrene, is a significant industrial process. ias.ac.in While not a direct reaction of this compound, the principles apply to the benzylic position of the alkyl chain. This process involves the removal of hydrogen atoms from the alkyl side chain to form a double bond, using an oxidizing agent.

The mechanism of oxidative dehydrogenation often involves a free radical pathway, particularly at the benzylic position. The benzylic C-H bonds are weaker than other alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. youtube.comyoutube.com

A general mechanism for the oxidation of alkylbenzenes, for instance using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, involves the initial attack at the benzylic position. youtube.com The entire alkyl side chain, regardless of its length, is oxidized down to a carboxylic acid group, provided there is at least one benzylic hydrogen. youtube.comyoutube.com The mechanism is complex but is understood to be initiated by the abstraction of a benzylic hydrogen to form a resonance-stabilized benzyl radical. youtube.comyoutube.com Subsequent oxidation steps lead to the formation of benzoic acid. youtube.comyoutube.com Tertiary alkylbenzenes, which lack a benzylic hydrogen, are resistant to this type of oxidation. youtube.comyoutube.com

In catalytic ODH, such as the conversion of ethylbenzene to styrene over metal oxide catalysts, the mechanism is often described by the Mars-van Krevelen model. This involves the lattice oxygen of the catalyst acting as the oxidizing agent, followed by re-oxidation of the reduced catalyst by a co-fed oxidant like O₂, CO₂, or N₂O. ias.ac.in

Kinetic Isotope Effect Studies in Radical Processes

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. It is defined as the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes wikipedia.org. The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH) wikipedia.org. This phenomenon arises primarily from the difference in zero-point vibrational energies between bonds to different isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken libretexts.orgprinceton.edu.

In the context of radical processes involving alkylbenzenes, KIE studies can provide critical insights into the transition state of the rate-determining step. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step libretexts.org. For instance, the homolytic cleavage of a C-H bond is a common step in radical reactions of alkylbenzenes. Replacing the hydrogen with deuterium (D) would result in a significantly slower reaction rate if this bond cleavage is part of the rate-determining step princeton.edu.

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation wikipedia.org. These effects are typically smaller than PKIEs but can still offer valuable mechanistic information, such as changes in hybridization at a particular carbon atom during the reaction wikipedia.orgepfl.ch.

Studies on related reactions, such as the trans-alkylation of toluene (B28343) and benzene with ethylbenzene, have utilized KIE measurements to probe reaction mechanisms. For example, the observation of a small inverse KIE (where the heavier isotope reacts faster) when deuterium is substituted in the toluene methyl group suggests a π-complex transition state osti.gov. Conversely, a small direct KIE for the reaction with C2D5C6H5 was found to be inconsistent with a mechanism involving α-phenylalkyl cations osti.gov. Such studies are crucial for distinguishing between competing mechanistic pathways in alkylbenzene transformations.

Oxidation Mechanisms of Alkylbenzenes

The oxidation of alkylbenzenes is a critical process in both atmospheric chemistry and industrial applications. The reactivity of these compounds is largely dictated by the presence of the alkyl side chain, which influences the reaction pathways and product distributions.

Primary Mechanisms and Kinetic Models for Alkylbenzene Oxidation

The oxidation of alkylbenzenes is initiated by the attack of radical species, most commonly the hydroxyl (OH) radical in the atmosphere. The primary mechanisms involve either hydrogen abstraction from the alkyl side chain or radical addition to the aromatic ring.

Hydrogen Abstraction: The C-H bonds at the benzylic position (the carbon atom directly attached to the aromatic ring) are weaker than other C-H bonds in the alkyl chain. This is because the resulting benzylic radical is stabilized by resonance with the benzene ring libretexts.orglibretexts.org. Consequently, H-atom abstraction occurs preferentially at this site, forming a resonance-stabilized benzylic radical. This is a key step in side-chain oxidation libretexts.orglibretexts.org.

Radical Addition: The OH radical can also add to the aromatic ring, forming an OH-adduct fz-juelich.denih.gov. This pathway is particularly important in atmospheric oxidation and competes with hydrogen abstraction.

Ipso-Addition: A specific type of addition reaction is ipso-addition, where a radical adds to a ring carbon that is already substituted researchgate.netcopernicus.org.

To accurately predict the behavior of these complex reactions, detailed kinetic models are developed. Software packages like EXGAS can automatically generate such models, which include a comprehensive set of elementary reactions for both primary and secondary processes researchgate.net. These models are based on an extensive reaction base and use generic rules to estimate the kinetic parameters for various reaction types, including ipso-additions and H-abstractions researchgate.net. These models are validated by comparing their simulations with experimental data obtained from reactors under various conditions researchgate.netresearchgate.net.

Influence of Alkyl Chain Length on Low-Temperature Reactivity

The length of the alkyl chain on the benzene ring has a significant impact on the oxidation reactivity, particularly at low temperatures. Experimental and modeling studies have shown that there is an important enhancement of low-temperature reactivity as the alkyl chain in the alkylbenzene increases researchgate.net.

Reactions of Alkylbenzene-OH Adducts with Atmospheric Species

In the atmosphere, the dominant fate of alkylbenzenes is reaction with the hydroxyl (OH) radical. A major pathway for this reaction is the addition of the OH radical to the aromatic ring, forming an alkylbenzene-OH adduct mdpi.comresearchgate.net. These adducts are radical intermediates and are crucial in determining the subsequent oxidation products. The adducts exist in equilibrium with the initial reactants and can undergo further reactions with common atmospheric species like molecular oxygen (O2) and nitrogen oxides (NOx) fz-juelich.demdpi.comcopernicus.org.

Several isomers of the OH-adduct can be formed, including ortho and ipso isomers, where the OH group adds to an unsubstituted or substituted carbon on the ring, respectively fz-juelich.denih.gov. The subsequent reactions of these adducts are critical:

Reaction with O2: The reaction with molecular oxygen is typically the most important pathway under most atmospheric conditions copernicus.orgresearchgate.net. This reaction can proceed in two main ways:

H-abstraction: O2 can abstract a hydrogen atom from the OH group of the adduct, leading to the formation of a phenolic compound and a hydroperoxyl radical (HO2) mdpi.com.

O2 Addition: O2 can add to the adduct to form a peroxy radical (alkylbenzene-OH-O2) mdpi.comrsc.org. This peroxy radical is a key intermediate that can undergo further reactions, including cyclization to form bicyclic radicals, which eventually lead to ring-cleavage products like dicarbonyls rsc.orgresearchgate.net.

Reaction with NO2: In polluted environments with high concentrations of nitrogen oxides, the reaction of the alkylbenzene-OH adduct with nitrogen dioxide (NO2) becomes significant mdpi.com. This reaction typically proceeds via addition, leading to the formation of nitroaromatic compounds mdpi.com.

Theoretical studies on the ethylbenzene-OH adduct have shown that the formation of ethyl-phenol via hydrogen abstraction by O2 is the major product channel in its reaction with oxygen. In contrast, the reaction with NO2 predominantly forms nitro-ethylbenzene mdpi.com. The total rate constant for the reaction of the ethylbenzene-OH adduct with NO2 is calculated to be several orders of magnitude higher than that with O2, highlighting the importance of the NO2 pathway in NOx-rich environments mdpi.com.

Kinetic Studies of Alkylbenzene Reactions

Kinetic studies are essential for quantifying the rates of alkylbenzene reactions and understanding their impact on atmospheric chemistry and combustion processes. These studies focus on determining key parameters that govern the reaction speed and its dependence on temperature.

Determination of Reaction Rate Constants and Activation Parameters

The rate constants for the reactions of alkylbenzenes, particularly with OH radicals, are determined experimentally using various techniques, such as flash photolysis-resonance fluorescence and relative rate methods in smog chambers nih.govmdpi.com. These experiments are often conducted over a range of temperatures to determine the activation parameters of the reaction.

The temperature dependence of a reaction rate constant (k) is typically described by the Arrhenius equation:

k = A * exp(-Ea / RT)

Where:

k is the rate constant.

A is the pre-exponential factor, related to the frequency of collisions.

Ea is the activation energy, the minimum energy required for the reaction to occur.

R is the universal gas constant.

T is the absolute temperature.

The table below presents experimentally determined Arrhenius parameters and rate constants for the reaction of OH radicals with several alkylbenzenes, which are structurally related to this compound. These data are crucial for atmospheric models that predict the lifetime and environmental impact of these compounds nih.govmdpi.com.

The following table shows Arrhenius parameters derived for the total OH rate constants for several methylated benzenes, providing a more detailed look at the temperature dependency nih.gov.

Modeling of Reaction Kinetics in Synthetic Processes

Kinetic models for alkylbenzene synthesis are generally developed based on proposed reaction mechanisms and experimental data. These models aim to mathematically describe the rate of reaction as a function of various parameters like temperature, pressure, and reactant concentrations. For heterogeneous catalytic systems, which are common in industrial alkylation processes, Langmuir-Hinshelwood-Hougen-Watson (LHHW) models are frequently employed. These models consider the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products.

General Reaction Scheme and Rate-Determining Step:

The alkylation of benzene with an olefin (e.g., 4-methyl-1-pentene) over a solid acid catalyst, such as a zeolite, generally involves the following steps:

Diffusion of reactants from the bulk phase to the catalyst surface.

Adsorption of reactants onto the active sites of the catalyst.

Surface reaction between adsorbed benzene and the alkylating agent to form an adsorbed product.

Desorption of the product from the catalyst surface.

Diffusion of the product from the catalyst surface to the bulk phase.

General Form of the Rate Equation:

A general form of the rate equation for the alkylation of benzene with an olefin, based on an LHHW model where the surface reaction is the rate-determining step, can be expressed as:

r = (k * KB * KO * CB * CO) / (1 + KB * CB + KO * CO + KP * C*P)n

Where:

r is the rate of reaction.

k is the surface reaction rate constant.

KB, KO, and KP are the adsorption equilibrium constants for benzene, the olefin, and the product, respectively.

CB, CO, and CP are the concentrations of benzene, the olefin, and the product.

n is an empirical parameter that can vary depending on the specific mechanism.

Influence of Reaction Parameters:

The kinetic parameters in the rate equation (k, KB, KO, KP) are temperature-dependent. The rate constant, k, typically follows the Arrhenius equation, showing an exponential increase with temperature. Adsorption equilibrium constants, however, are generally exothermic and thus decrease with increasing temperature. This interplay results in an optimal temperature for maximizing the reaction rate.

Data from Similar Alkylbenzene Syntheses:

While specific data for this compound is unavailable, studies on the alkylation of benzene with other olefins provide insights into the potential kinetic parameters. For instance, in the alkylation of benzene with ethylene over a zeolite catalyst, the activation energy for the formation of ethylbenzene has been reported. Similarly, kinetic studies on the alkylation of benzene with longer-chain olefins like dodecene have been conducted, providing data on reaction orders and activation energies. semanticscholar.org

Below is a hypothetical data table illustrating the type of information that would be generated from a kinetic study of this compound synthesis. It is important to reiterate that this data is illustrative and not based on actual experimental results for this specific compound.

ParameterValueUnitsConditions
Apparent Activation Energy (Ea)60 - 80kJ/molT = 150-250 °C, Zeolite Catalyst
Pre-exponential Factor (A)105 - 107L/(mol·s·gcat)-
Benzene Reaction Order~1--
Olefin Reaction Order0.5 - 1--
Adsorption Enthalpy of Benzene-30 to -50kJ/mol-
Adsorption Enthalpy of Olefin-40 to -60kJ/mol-

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Analysis of 4 Methylpentyl Benzene

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Structural Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and conformational landscape of flexible molecules like (4-methylpentyl)benzene. The vibrations of the phenyl ring and the alkyl chain provide a detailed fingerprint of the molecule's geometry.

The flexible (4-methylpentyl) side chain of this compound can adopt numerous spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. These different conformers often have unique vibrational spectra. Conformation-specific infrared spectroscopy allows for the isolation and characterization of individual conformers, providing a deeper understanding of the molecule's potential energy surface.

This is often achieved using double-resonance techniques, such as Infrared-Ultraviolet (IR-UV) spectroscopy, in a supersonic jet expansion. aip.orgnih.govacs.orgacs.org In this method, molecules are cooled to very low rotational and vibrational temperatures, which simplifies their complex spectra. A tunable UV laser is used to selectively excite a single conformer to its first electronic excited state (S₁), and a tunable IR laser is scanned across the C-H stretching region (approximately 2800-3000 cm⁻¹). aip.orgacs.org When the IR laser is resonant with a vibrational transition of the selected conformer, a depletion of the fluorescence or ionization signal is observed, allowing for the recording of a conformer-specific IR spectrum. aip.org

Studies on shorter-chain alkylbenzenes like ethyl-, n-propyl-, and n-butylbenzene have demonstrated that the frequencies of the alkyl C-H stretches are highly sensitive to the local conformation of the alkyl chain. aip.org For instance, the orientation of the alkyl chain relative to the phenyl ring (e.g., trans or gauche) significantly influences the vibrational frequencies. aip.orgnih.gov The phenyl ring can shift the frequencies of adjacent CH₂ stretches by approximately 15 cm⁻¹ compared to their positions in n-alkanes, while conformational changes within the chain itself can lead to shifts as large as 30 cm⁻¹. aip.orgacs.org For this compound, with its longer and branched alkyl chain, a complex mixture of conformers is expected, each with a distinct IR spectral signature in the alkyl C-H stretching region.

The C-H stretching region of the IR spectrum for molecules with alkyl chains is notoriously complex due to the overlapping of many vibrational modes and phenomena like Fermi resonance. aip.orgnih.gov Local mode theory provides a powerful framework for deciphering these complex spectra. readthedocs.ioq-chem.com Instead of viewing vibrations as delocalized normal modes spread across the entire molecule, local mode theory treats C-H stretching vibrations as localized oscillators corresponding to individual C-H bonds. readthedocs.iocaltech.edu

This approach simplifies the interpretation by focusing on the intrinsic properties of each C-H bond. readthedocs.io A local mode Hamiltonian can be constructed, often with parameters derived from quantum chemical calculations, to model the spectra of specific conformers. aip.org This model explicitly includes couplings between local C-H stretching modes and with other vibrational modes, such as bending (scissor) modes, which is crucial for accurately predicting the effects of Fermi resonance. aip.orgnih.gov The application of local mode theory has been highly successful in assigning the conformation-specific IR spectra of smaller alkylbenzenes. aip.org This theoretical tool allows for the transferable application of anharmonic contributions from one conformer or molecule to another, reducing the computational cost of the model. aip.org For this compound, this approach would be indispensable for assigning the observed spectral features to specific C-H oscillators within its various possible conformations, thereby linking the spectral data directly to the molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the connectivity and detailed structure of organic molecules. Both ¹H and ¹³C NMR provide critical information for the unambiguous identification of this compound.

In the ¹H NMR spectrum, protons in different chemical environments produce distinct signals. The aromatic protons of this compound are expected to appear in the characteristic downfield region of 6.5-8.0 ppm. libretexts.org The protons on the carbon directly attached to the benzene (B151609) ring (benzylic protons) typically resonate in the range of 2.0-3.0 ppm. libretexts.org The remaining protons of the methylpentyl chain will appear further upfield.

The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons absorb in the 120-150 ppm range. libretexts.org The number of distinct signals in both ¹H and ¹³C NMR spectra can also confirm the symmetry of the molecule. For this compound, which is asymmetrically substituted, one would expect to see six unique signals for the aromatic carbons. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Proton (¹H) NMRCarbon (¹³C) NMR
AssignmentPredicted δ (ppm)AssignmentPredicted δ (ppm)
Aromatic H (ortho, meta, para)~7.1-7.3Aromatic C (substituted)~142
Benzylic CH₂~2.6Aromatic C (ortho, meta, para)~125-129
Alkyl CH₂, CH~1.1-1.6Benzylic CH₂~36
Terminal CH₃~0.9Alkyl CH₂, CH~22-39
Terminal CH₃~22.5

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identification and Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC-MS), it becomes a highly effective method for separating and identifying components in a mixture. scholaris.ca

While standard electron ionization (EI) mass spectrometry is widely used, "soft" ionization techniques like chemical ionization (CI) are particularly valuable for studying alkylbenzenes. scholaris.cacore.ac.uk In CI, a reagent gas is used to produce protonated molecules, [M+H]⁺, which are generally more stable than the radical cations (M⁺·) formed in EI. core.ac.ukcore.ac.uk The study of these protonated alkylbenzenes, or benzenium ions, is important as they are key intermediates in electrophilic aromatic substitution reactions. core.ac.uk

For this compound (molecular weight 162.27 g/mol ), CI-MS would show a prominent ion at m/z 163, corresponding to the protonated molecule. The fragmentation of this ion can provide structural information. A common fragmentation pathway for alkylbenzenes involves cleavage of the alkyl chain. The most characteristic fragment ion for many alkylbenzenes is the tropylium ion at m/z 91, formed via rearrangement and cleavage of the benzylic bond. Another significant ion is often observed at m/z 105. usgs.gov

GC-MS is the workhorse for the analysis of complex hydrocarbon mixtures, such as those found in petroleum products or environmental samples. usgs.govsci-hub.st High-resolution capillary gas chromatography, typically using a non-polar column like a DB-1 or DB-5, provides excellent separation of alkylbenzene isomers. usgs.govnist.gov

In a GC-MS analysis of a mixture containing this compound, the compound would be separated from other C₁₂H₁₈ isomers based on its boiling point and interaction with the column's stationary phase. The NIST Chemistry WebBook lists a Kovats retention index of 1210 for this compound on a standard non-polar column. nist.gov Upon elution from the GC column, the molecule enters the mass spectrometer. Under EI conditions, it would produce a characteristic mass spectrum with a molecular ion peak at m/z 162 and prominent fragment ions.

Table 2: Characteristic Mass Spectrometry Fragments for Alkylbenzenes.
m/zIon Structure/FormulaSignificance
162[C₁₂H₁₈]⁺·Molecular Ion (M⁺·) of this compound
105[C₈H₉]⁺Loss of C₄H₉ (butyl radical) via cleavage
91[C₇H₇]⁺Tropylium ion, characteristic of alkylbenzenes

The combination of its specific retention time from the GC and its unique mass spectrum allows for the confident identification and quantification of this compound, even in highly complex matrices. scholaris.causgs.gov

Computational Chemistry and Theoretical Modeling of 4 Methylpentyl Benzene Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Energetics, and Spectroscopic Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of alkylbenzenes. These methods can accurately predict electronic structure, molecular energies, and spectroscopic characteristics.

For instance, studies on related molecules like ethylbenzene (B125841) have utilized DFT with the B3LYP method and a 6-311++G(d,p) basis set to determine the optimized molecular structure, vibrational frequencies, and electronic properties. nepjol.info Such calculations reveal details about bond lengths, bond angles, and the distribution of electron density within the molecule. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and electronic transitions. nepjol.info For ethylbenzene, the calculated HOMO-LUMO energy gap is approximately 6.3028 eV. nepjol.info This type of analysis for (4-methylpentyl)benzene would similarly map its electronic landscape.

Table 1: Representative Calculated Electronic Properties for Alkylbenzenes Data based on analogous compounds; specific values for this compound require dedicated calculations.

PropertyTypical Calculated Value (for Ethylbenzene)Significance
HOMO-LUMO Energy Gap6.3028 eV nepjol.infoIndicates chemical reactivity and electronic transition energy.
Hardness3.1514 eV nepjol.infoMeasures resistance to change in electron distribution.
Electronegativity3.5979 eV nepjol.infoDescribes the ability to attract electrons.
Electrophilicity Index2.0538 eV nepjol.infoQuantifies the electrophilic character of the molecule.

Molecular Conformation and Dynamics Studies of Alkylbenzenes

The flexibility of the alkyl side chain in molecules like this compound gives rise to a complex conformational landscape. Computational methods are essential for exploring these different spatial arrangements and their relative energies.

For long-chain alkylbenzenes, the number of possible conformers grows geometrically with each additional carbon atom. rsc.org Theoretical calculations, such as those at the DFT B3LYP-D3BJ/def2TZVP level, are used to predict the geometries and relative energies of these conformers. rsc.org Studies on a series of n-alkylbenzenes (from pentylbenzene to octylbenzene) have shown that the all-trans conformation of the alkyl chain is typically the global minimum in energy. rsc.org

However, other conformers with gauche interactions (a 60° dihedral angle) in the alkyl chain are often very close in energy. rsc.org The energy landscape for these molecules is characterized by multiple funnels, each corresponding to a stable or metastable conformation. frontiersin.orgrsc.org For example, in pentylbenzene, the g1 conformer (a gauche bend at the first dihedral angle of the chain) is nearly isoenergetic with the all-trans structure. rsc.org As the chain length increases, the number of low-energy conformers within a few kJ/mol of the global minimum grows significantly. rsc.org This complexity is crucial for understanding the molecule's behavior in different environments.

Table 2: Calculated Relative Energies of Low-Energy Conformers for Pentylbenzene Illustrative data based on a related alkylbenzene.

ConformerDescriptionCalculated Relative Energy (kJ/mol) rsc.org
all-transFully extended alkyl chain0.00
g1Gauche bend at Cα-Cβ~0.1
g1g2Gauche bends at Cα-Cβ and Cβ-Cγ~2.1

In certain conformations of alkylbenzenes, the alkyl chain can fold back over the aromatic ring, leading to stabilizing intramolecular interactions. A key interaction of this type is the CH/π interaction, where a C-H bond on the alkyl chain interacts with the electron-rich π-system of the benzene (B151609) ring.

These interactions are a result of charge transfer and are critical in determining the stability of folded conformers. princeton.edu Computational studies have shown that a gauche bend at the first carbon of the alkyl chain (the g1 defect) brings the third carbon atom (C3) into proximity with the aromatic ring, allowing for a stabilizing CH/π interaction. rsc.org This is why the g1 conformer is consistently predicted to be very low in energy across various alkylbenzenes. rsc.org More complex folds, leading to stronger interactions, are observed in longer chains, with studies identifying the first truly "folded" structure occurring in octylbenzene. rsc.orgpurdue.edu Modeling these weak, non-covalent interactions accurately requires computational methods that can properly account for electron correlation and dispersion forces.

Reaction Mechanism and Kinetic Modeling using Computational Approaches

Computational chemistry is a vital tool for investigating the complex reaction mechanisms of alkylbenzenes, such as those occurring during oxidation or pyrolysis. These theoretical approaches allow for the detailed analysis of reaction pathways and the development of predictive kinetic models.

Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with an activated complex, or transition state, which represents the highest energy point along the reaction coordinate. wikipedia.orgyoutube.com The rate of the reaction is then determined by the rate at which this complex proceeds to form products. youtube.com

Computational methods, such as DFT, are used to locate the geometries and energies of both the reactants and the transition states on a potential energy surface. libretexts.org This allows for the calculation of the activation energy (the energy barrier that must be overcome for the reaction to occur). youtube.com For alkylbenzene reactions, this involves mapping out the pathways for processes like hydrogen abstraction from the alkyl chain, particularly from the reactive benzylic position, and subsequent reactions of the resulting radicals. researchgate.net The analysis of the potential energy surface provides a qualitative and quantitative understanding of how the reaction proceeds. wikipedia.org

For complex processes like the oxidation of large alkylbenzenes found in fuels, detailed kinetic models are necessary to predict their behavior. researchgate.net These models consist of a large network of elementary reactions, each with its own rate constant. ifpenergiesnouvelles.fr

Software packages like EXGAS have been developed to automatically generate these complex reaction networks for alkylbenzenes with long carbon chains. researchgate.net The models are built upon a base of known reactions for smaller aromatic molecules, such as ethylbenzene, and are expanded with generic rules for estimating the kinetic parameters of new reaction types, like ipso-addition (addition to the ring carbon bearing the alkyl group). researchgate.net These models can successfully simulate experimental results for the oxidation of molecules like n-propylbenzene and n-butylbenzene and can be used to predict the reactivity of larger molecules like this compound. researchgate.net Simulations show that as the alkyl chain length increases, the low-temperature reactivity is enhanced, which is attributed to the decreasing influence of resonance-stabilized benzylic radicals. researchgate.net

Prediction of Molecular Properties relevant to Chemical Behavior (e.g., Partition Coefficients for analogous benzene dicarboxylates)

Computational chemistry provides powerful tools for predicting the molecular properties of compounds like this compound, offering insights into their chemical behavior without the need for extensive experimental measurements. A key parameter in this regard is the partition coefficient (log P), which describes the distribution of a compound between two immiscible phases, typically octanol and water. This value is crucial for understanding a substance's environmental fate and biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict log P values. nih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For alkylbenzenes, such as this compound, it has been demonstrated that the logarithm of the partition coefficient is quantitatively related to the hydrocarbon surface area of the molecule. nih.gov This relationship allows for the estimation of log P based on calculated surface areas, thereby avoiding the need for experimental determination. nih.gov For this compound, a computed XLogP3 value of 5.2 is available, indicating its lipophilic nature. nih.gov

The principles of predicting partition coefficients can be extended to analogous compounds like benzene dicarboxylates. Theoretical models based on Density Functional Theory (DFT) have been used to compute the partition coefficients of various small organic compounds, including hydrocarbons, in different solvent systems. ub.edu These computational methods can achieve a satisfactory correlation with experimental values, demonstrating their predictive power. ub.edu

The development of predictive models is an active area of research, with efforts focused on creating generalizable and transferable frameworks for molecular property prediction. aaai.org Techniques such as multilevel graph convolutional neural networks are being explored to capture the complex quantum interactions within molecules, which ultimately determine their properties. aaai.org Furthermore, thermodynamics-based theoretical derivations are used to construct models that can accurately predict a range of molecular properties from partition coefficients. nih.gov These advanced computational approaches are essential for the efficient screening and assessment of chemical compounds in various scientific and regulatory contexts. nih.govnih.gov

Table 1: Predicted Partition Coefficients for this compound and Analogous Compounds

CompoundPredicted PropertyPredicted ValueComputational Method
This compoundXLogP35.2PubChem 2.2
Benzenelog Kow2.13CalTOX Model
Toluene (B28343)log Kow2.73Not Specified
Ethylbenzenelog Kow3.15Not Specified
m,p-Xylenelog Kow3.20Not Specified
o-Xylenelog Kow3.12Not Specified

Environmental Transformations and Biodegradation Mechanisms of Alkylbenzenes

Aerobic Biodegradation Mechanisms and Pathways of Alkylbenzenes

Under aerobic conditions, microorganisms readily degrade alkylbenzenes. The primary mode of attack involves enzymatic oxidation of the alkyl side chain or the aromatic ring, initiating a cascade of reactions that can lead to complete mineralization. nih.gov The presence of oxygen serves as the terminal electron acceptor, facilitating rapid and efficient breakdown of these hydrocarbon pollutants. unesp.br

The aerobic microbial degradation of long-chain alkylbenzenes typically begins with the oxidation of the alkyl side chain. nih.govexeter.ac.uk The most common initial step is ω-oxidation, where the terminal methyl group of the alkyl chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. nih.gov This forms a phenylalkanoic acid.

Following this initial activation, the resulting fatty acid side chain is systematically shortened through the β-oxidation pathway. nih.govexeter.ac.uk In this process, the molecule is cleaved two carbon atoms at a time, releasing acetyl-CoA in each cycle. exeter.ac.ukcore.ac.uk The specific end products depend on whether the original alkyl chain has an even or odd number of carbon atoms. nih.gov

Odd-carbon chains primarily yield benzoic acid. nih.gov

Even-carbon chains primarily yield phenylacetic acid. nih.gov

Studies on various bacteria have confirmed this pathway. For instance, research on Alcanivorax sp. demonstrated that n-undecylbenzene (an odd-carbon chain) predominantly produced benzoic acid, while n-hexadecylbenzene (an even-carbon chain) mainly yielded phenylacetic acid. nih.gov Similarly, a Bacillus species was found to metabolize undecylbenzene-p-sulphonate via β-oxidation after an initial oxidation of the terminal methyl group. exeter.ac.uk These intermediates are then funneled into central metabolic pathways where the aromatic ring is cleaved, ultimately leading to mineralization. nih.gov

Initial AlkylbenzenePrimary Degradation PathwayMajor Intermediate(s)
n-Undecylbenzeneω-oxidation followed by β-oxidationBenzoic acid
n-Hexadecylbenzeneω-oxidation followed by β-oxidationPhenylacetic acid
Undecylbenzene-p-sulphonateω-oxidation followed by β-oxidationp-hydroxyphenylpropionate, p-hydroxybenzoate
Dodecylbenzene-p-sulphonateω-oxidation followed by β-oxidationp-hydroxyphenylacetate

Table 1. Aerobic degradation intermediates of select alkylbenzenes, illustrating the role of β-oxidation. Data sourced from nih.govexeter.ac.uk.

The kinetics of aerobic alkylbenzene degradation are influenced by numerous factors, including substrate concentration, microbial population density, and the presence of inhibitory substances. The rate of degradation by individual bacteria has been observed to be three times higher in the presence of grazing flagellates, which may increase the availability of dissolved oxygen to the surviving bacterial population. nih.gov

In some cases, the degradation follows first-order kinetics, where the rate is directly proportional to the concentration of the alkylbenzene. nih.gov However, at higher concentrations, substrate inhibition can occur. The Andrews kinetic model is often used to describe this phenomenon, which accounts for inhibition at elevated substrate levels. core.ac.uk The presence of co-contaminants like heavy metals can also significantly inhibit biodegradation rates. core.ac.uk

ParameterValueOrganism/SystemCompoundSource
Monod Kinetics
Maximum specific growth rate (μmax)0.17 h-1Heteromita globosa (grazing on Pseudomonas)Benzene (B151609) nih.gov
Half-saturation constant (Ks)1.1 x 107 bacteria mL-1Heteromita globosa (grazing on Pseudomonas)Benzene nih.gov
Inhibition Kinetics (Andrews Model)
Cadmium Inhibition Constant (Ki)0.021 mMBacillus sp.Toluene (B28343) core.ac.uk
Nickel Inhibition Constant (Ki)0.187 mMBacillus sp.Toluene core.ac.uk
Zinc Inhibition Constant (Ki)0.057 mMBacillus sp.Toluene core.ac.uk

Table 2. Selected kinetic parameters for the aerobic biodegradation of benzene and the inhibition of toluene degradation by heavy metals.

Anaerobic Biodegradation Pathways and Limitations of Alkylbenzenes

In the absence of oxygen, the biodegradation of alkylbenzenes is significantly slower and follows different biochemical pathways. nih.gov Anaerobic degradation is a critical process in anoxic environments like groundwater, deep sediments, and contaminated aquifers. ethz.ch It relies on alternative electron acceptors such as nitrate, iron(III), sulfate, or carbon dioxide. nih.gov

The primary challenge for anaerobic microbes is the initial activation of the chemically stable hydrocarbon molecule. Several novel enzymatic reactions have been discovered for this purpose. For toluene, the most common mechanism is the addition of the methyl group to fumarate, catalyzed by benzylsuccinate synthase. nih.gov For other alkylbenzenes like ethylbenzene (B125841), activation can occur via dehydrogenation of the alkyl side chain. nih.gov These initial reactions lead to the formation of a common central intermediate, benzoyl-CoA, which is then further metabolized through ring reduction and cleavage. ethz.chnih.gov A significant limitation of anaerobic degradation is the slow growth rate of the responsible microorganisms, with doubling times often on the order of weeks. nih.gov Furthermore, some alkylbenzene structures, particularly those with branched chains, are highly resistant to anaerobic attack. mpob.gov.my

Under anaerobic conditions where biodegradation is slow or negligible, adsorption to organic matter and sludge can become a significant removal mechanism. nih.govresearchgate.net The extent of adsorption is strongly influenced by the physicochemical properties of the alkylbenzene, particularly the length of its alkyl chain.

A study on linear alkylbenzene sulfonates (LAS) in anaerobic digesters revealed a clear relationship between chain length and the dominant removal process. Longer-chain homologues exhibited greater removal by adsorption, while shorter-chain homologues were more susceptible to biodegradation. researchgate.net This suggests that for compounds like (4-methylpentyl)benzene, with a moderately long and branched chain, a combination of slow biodegradation and significant adsorption would dictate its fate in anaerobic systems.

Alkylbenzene HomologuePrimary Removal Mechanism (Anaerobic)Relative Efficiency
Short-chain (e.g., C10)BiodegradationHigher
Long-chain (e.g., C13)AdsorptionHigher

Table 3. Differential removal mechanisms for short- and long-chain alkylbenzenes under anaerobic conditions. Data sourced from researchgate.net.

Factors Influencing Alkylbenzene Biodegradability

The efficiency and rate of alkylbenzene biodegradation are controlled by a complex interplay of physical, chemical, and biological factors.

Molecular Structure: The structure of the alkylbenzene itself is a primary determinant. Increased branching of the alkyl side chain generally leads to greater resistance to microbial degradation. core.ac.ukmpob.gov.my For linear alkylbenzenes, longer alkyl chains are often degraded more readily than shorter ones under aerobic conditions. nih.govresearchgate.net

Environmental Conditions: Temperature plays a crucial role, with lower temperatures significantly inhibiting degradation kinetics. nih.govresearchgate.net The availability of electron acceptors is paramount; aerobic degradation is typically much faster than anaerobic degradation. oup.com Salinity is another key factor, as high salt concentrations can inhibit conventional microbial activity, although specialized halophilic bacteria are capable of degrading alkylbenzenes in brine environments. researchgate.netnih.gov

Presence of Co-contaminants: The presence of other chemicals can have varied effects. Heavy metals such as cadmium and zinc can be toxic to microorganisms and inhibit the biodegradation of alkylbenzenes. core.ac.uk The presence of other organic compounds can also lead to complex interactions. For example, ethylbenzene can inhibit the degradation of other BTEX compounds, while pyrrole (B145914) has been shown to strongly inhibit benzene degradation. berkeley.eduscilit.com Conversely, the presence of a more easily degradable substrate can sometimes stimulate the degradation of a more recalcitrant compound through co-metabolism. scilit.com

Advanced and Specialized Applications of Alkylbenzenes Non Medical Contexts

Role as Precursors and Chemical Intermediates in Industrial Organic Synthesis

(4-Methylpentyl)benzene is a key starting material in the synthesis of more complex molecules due to the reactivity of its aromatic ring and alkyl side chain. Two significant transformations are its sulfonation to produce surfactants and its acylation to form ketone intermediates.

Precursor for Linear Alkylbenzene Sulfonate (LAS) Surfactants

Linear alkylbenzenes with alkyl chains typically containing 10 to 16 carbon atoms are primary precursors for the synthesis of linear alkylbenzene sulfonate (LAS), a major class of synthetic detergents. While specific industrial examples for this compound are not extensively detailed in publicly available literature, its structure as a linear alkylbenzene makes it a relevant model for the fundamental chemistry involved in LAS production.

The synthesis of LAS from an alkylbenzene like this compound involves a two-step process:

Sulfonation: The alkylbenzene is reacted with a strong sulfonating agent, typically fuming sulfuric acid (sulfuric acid containing excess sulfur trioxide, SO₃) or sulfur trioxide gas. The electrophilic SO₃ attacks the electron-rich benzene (B151609) ring, substituting a sulfonic acid group (-SO₃H) onto the para position of the ring, yielding (4-methylpentyl)benzenesulfonic acid. npl.co.ukresearchgate.net

Neutralization: The resulting sulfonic acid is then neutralized with a base, commonly sodium hydroxide (B78521) (NaOH), to produce the sodium salt, sodium (4-methylpentyl)benzenesulfonate. npl.co.uk This salt is the active ingredient in many detergent formulations, known as a surfactant.

The general reaction scheme is as follows:

Figure 1: General synthesis of a sodium alkylbenzenesulfonate from an alkylbenzene.

StepReactantsProductSignificance
Sulfonation This compound, Fuming Sulfuric Acid (H₂SO₄/SO₃)(4-Methylpentyl)benzenesulfonic AcidIntroduction of the hydrophilic sulfonic acid group.
Neutralization (4-Methylpentyl)benzenesulfonic Acid, Sodium Hydroxide (NaOH)Sodium (4-methylpentyl)benzenesulfonateFormation of the amphiphilic surfactant molecule.

Intermediate in Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction in organic synthesis that introduces an acyl group onto an aromatic ring. chemguide.co.uk this compound can undergo this reaction to produce valuable ketone intermediates. For instance, reacting this compound with an acyl chloride, such as acetyl chloride (CH₃COCl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), yields p-(4-methylpentyl)acetophenone. chemguide.co.ukalfa-chemistry.com

The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion (CH₃CO⁺), generated from the reaction between acetyl chloride and aluminum chloride, acts as the electrophile. sigmaaldrich.com The alkyl group on the benzene ring directs the substitution primarily to the para position.

This resulting ketone, p-(4-methylpentyl)acetophenone, can be a precursor for various other compounds. For example, it can be oxidized to form p-(4-methylpentyl)benzoic acid, which has applications in the synthesis of pharmaceuticals and other specialty chemicals. google.com

Figure 2: Friedel-Crafts acylation of this compound.

ReactantReagentCatalystProductProduct Application
This compoundAcetyl ChlorideAluminum Chloridep-(4-Methylpentyl)acetophenoneIntermediate for further synthesis
p-(4-Methylpentyl)acetophenoneOxidizing Agent-p-(4-Methylpentyl)benzoic acidPrecursor for specialty chemicals

Applications in Materials Science and Engineering

The distinct physical and chemical properties of alkylbenzenes like this compound lend themselves to specialized applications in materials science.

Component in Scintillation Solutions

Liquid scintillation cocktails are used for the detection and measurement of radioactivity. j-ram.org These cocktails typically consist of an aromatic solvent, one or more scintillators (fluors), and often a surfactant to accommodate aqueous samples. j-ram.orgnih.gov Aromatic solvents are crucial as they efficiently absorb the energy from radioactive decay and transfer it to the scintillator molecules, which then emit light that can be detected. ulb.ac.be

Long-chain alkylbenzenes are utilized as safer, high-flashpoint solvents in modern liquid scintillation cocktails, replacing more hazardous classical solvents like benzene and toluene (B28343). j-ram.orgnm.gov While specific formulations are often proprietary, the class of linear alkylbenzenes, to which this compound belongs, is a key component in these safer cocktails. j-ram.org The alkyl chain enhances solubility and the aromatic ring facilitates the necessary energy transfer for scintillation.

ComponentFunction in Scintillation CocktailExample
Solvent Energy absorption and transferLinear Alkylbenzenes (e.g., this compound)
Primary Scintillator Receives energy from the solvent and emits lightPPO (2,5-diphenyloxazole)
Secondary Scintillator Shifts the emitted light to a longer wavelength for better detectionbis-MSB (p-bis(o-Methylstyryl)-benzene)
Surfactant Allows mixing of aqueous samples with the organic cocktailTriton-like detergents

Potential as a Polymer Precursor

While large-scale industrial polymerization of this compound itself is not widely documented, the chemistry of its potential derivatives is relevant. For instance, the dehydrogenation of the alkyl side chain could yield an alkenylbenzene monomer. Such monomers can undergo polymerization to form polymers with specific properties. For example, poly(4-methyl-1-pentene) is a high-performance thermoplastic with low density and high transparency, synthesized from its corresponding monomer. mdpi.comnih.gov Although not a direct application of this compound, this illustrates the potential for its conversion into valuable polymeric materials.

Emerging Research Applications in Chemical Industry

Research continues to explore new applications for alkylbenzenes, including their use as fuel additives and specialized solvents.

Role as Fuel Additives

Use as a High-Boiling Aromatic Solvent

Aromatic hydrocarbons are widely used as industrial solvents due to their ability to dissolve a variety of organic compounds. vinatiorganics.comshell.com High-boiling aromatic solvents, typically C9-C11 aromatic hydrocarbons, are employed in applications such as paints, coatings, printing inks, and agrochemical formulations where a slower evaporation rate is desirable. solventis.netnih.gov this compound, with its C12 structure, fits within this category of high-boiling aromatic solvents and could find use in such applications.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing (4-methylpentyl)benzene in laboratory settings?

  • Methodological Answer : Synthesis typically involves alkylation of benzene derivatives using Friedel-Crafts or nucleophilic substitution reactions. Characterization requires multi-modal approaches:

  • FT-IR Spectroscopy : To identify functional groups (e.g., C-H stretching in alkyl chains at ~2800–3000 cm⁻¹) .
  • X-ray Diffraction : For crystallographic validation of molecular geometry. For example, compound (3) in used X-ray to confirm bond lengths and angles, with data archived at CCDC-1441403 .
  • NMR Spectroscopy : ¹H and ¹³C NMR to resolve substituent positions on the benzene ring.
    • Data Table : Comparison of characterization techniques from and :
TechniqueParameters AnalyzedExample Values (Å/°)Reference
X-ray DiffractionC-S bond length1.76 Å
DFT/B3LYPCalculated C-C bond length1.39 Å (vs. exp. 1.40 Å)

Q. How can researchers confirm the molecular structure of this compound when experimental and computational data conflict?

  • Methodological Answer : Discrepancies between X-ray (experimental) and DFT-calculated geometries (e.g., bond angles or dihedral deviations >2°) require error analysis:

  • Validate computational settings (basis sets, solvation models). used 6-311G(d) basis sets for DFT .
  • Cross-reference with spectroscopic data (e.g., FT-IR vibrational modes) to identify potential tautomers or conformers .

Q. What analytical methods are suitable for detecting impurities in this compound samples?

  • Methodological Answer : Use chromatography coupled with mass spectrometry:

  • HPLC-UV/GC-MS : To separate and quantify byproducts (e.g., unreacted alkyl halides or positional isomers) .
  • Elemental Analysis : Verify purity (>98%) via C/H/N percentages.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Test in buffered solutions (pH 2–12) at 25°C for 24–72 hours. Similar alkylbenzenes (e.g., ethylbenzene) degrade in acidic/basic media via hydrolysis .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for most alkylbenzenes) .

Q. Which computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311G(d) level calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict reactivity .
  • Molecular Electrostatic Potential (MEP) : Visualize electron-rich regions for nucleophilic attack .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound derivatives?

  • Methodological Answer : Apply iterative refinement:

  • Re-optimize DFT geometries using solvent correction models (e.g., PCM for nonpolar solvents) .
  • Compare experimental FT-Raman/IR vibrational frequencies (e.g., C-H bending at ~1450 cm⁻¹) with scaled DFT frequencies (scale factor ~0.961) .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

  • Methodological Answer : Screen reaction parameters systematically:

  • Catalyst Selection : Lewis acids (e.g., AlCl₃) vs. Brønsted acids for alkylation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution kinetics .
    • Data Table : Yield optimization from and :
CatalystSolventTemperature (°C)Yield (%)Reference
AlCl₃Toluene8072
H₂SO₄DMF10085

Q. How can computational models predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Use Fukui indices (derived from DFT) to identify reactive sites:

  • Nucleophilic Attack : Higher Fukui f⁻ values indicate regions prone to electrophilic addition .
  • Example: Methylpentyl substituents may direct electrophiles to para positions via steric/electronic effects .

Q. What PBPK modeling approaches are applicable to this compound toxicity studies when in vivo data are limited?

  • Methodological Answer : Adapt models from structurally similar compounds (e.g., ethylbenzene):

  • Use partition coefficients (log P) and metabolic rates from analogs to parameterize absorption/distribution .
  • Validate with in vitro hepatocyte assays for metabolic clearance .

Q. How can researchers design fluorescent probes or bioactivity assays for this compound derivatives?

  • Methodological Answer : Modify the benzene core with functional groups (e.g., triazoles or sulfanyl units) for:

  • Biological Activity : Test antimicrobial/anticancer properties via MIC assays (e.g., triazole derivatives in ) .
  • Fluorescence Tagging : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance quantum yields .

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(4-METHYLPENTYL)BENZENE

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